Cas no 1306606-96-1 (4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione)
4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
- 4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione
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- Inchi: 1S/C6H14N2O2S/c7-3-5-4-11(9,10)2-1-6(5)8/h5-6H,1-4,7-8H2
- InChI Key: AKLPNLSKRNDMJW-UHFFFAOYSA-N
- SMILES: C1S(=O)(=O)CCC(N)C1CN
4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-76717-0.05g |
4-amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione |
1306606-96-1 | 0.05g |
$912.0 | 2023-02-12 | ||
| Enamine | EN300-76717-0.1g |
4-amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione |
1306606-96-1 | 0.1g |
$956.0 | 2023-02-12 | ||
| Enamine | EN300-76717-0.25g |
4-amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione |
1306606-96-1 | 0.25g |
$999.0 | 2023-02-12 | ||
| Enamine | EN300-76717-0.5g |
4-amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione |
1306606-96-1 | 0.5g |
$1043.0 | 2023-02-12 | ||
| Enamine | EN300-76717-1.0g |
4-amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione |
1306606-96-1 | 1.0g |
$1086.0 | 2023-02-12 | ||
| Enamine | EN300-76717-2.5g |
4-amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione |
1306606-96-1 | 2.5g |
$2127.0 | 2023-02-12 | ||
| Enamine | EN300-76717-5.0g |
4-amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione |
1306606-96-1 | 5.0g |
$3147.0 | 2023-02-12 | ||
| Enamine | EN300-76717-10.0g |
4-amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione |
1306606-96-1 | 10.0g |
$4667.0 | 2023-02-12 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11296-100MG |
4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione |
1306606-96-1 | 95% | 100MG |
¥ 1,181.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11296-250MG |
4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione |
1306606-96-1 | 95% | 250MG |
¥ 1,887.00 | 2023-04-06 |
4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione Suppliers
4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione
Research Briefing on 4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione (CAS: 1306606-96-1)
4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione (CAS: 1306606-96-1) is a sulfur-containing heterocyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the significance of 4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione as a versatile scaffold for the development of novel bioactive molecules. Its structural motif, which includes both amino and sulfonyl functional groups, makes it an attractive candidate for targeting various biological pathways. Researchers have explored its potential as a building block for inhibitors of enzymes such as proteases and kinases, which are critical in numerous disease processes.
One of the key findings in recent literature is the successful synthesis of 4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione derivatives with improved pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the amino and sulfonyl groups could enhance the compound's bioavailability and target specificity. These derivatives exhibited promising activity against inflammatory markers, suggesting potential applications in treating chronic inflammatory diseases.
In addition to its role in inflammation, 4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione has been investigated for its anticancer properties. Preclinical studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, a derivative containing a fluorinated aromatic ring demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.
Another area of interest is the compound's potential application in neurological disorders. Research published in ACS Chemical Neuroscience (2024) revealed that 4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione derivatives could cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases. These findings open new avenues for developing treatments for conditions such as Alzheimer's and Parkinson's diseases.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione derivatives. Future research directions include improving synthetic methodologies to yield higher purity compounds and conducting more extensive in vivo studies to validate efficacy and safety. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinically viable therapies.
In conclusion, 4-amino-3-(aminomethyl)-1λ?-thiane-1,1-dione (CAS: 1306606-96-1) represents a promising scaffold for drug discovery, with applications spanning inflammation, cancer, and neurological disorders. Continued research into its derivatives and mechanisms of action will likely uncover further therapeutic potential, making it a compound of significant interest in the coming years.
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